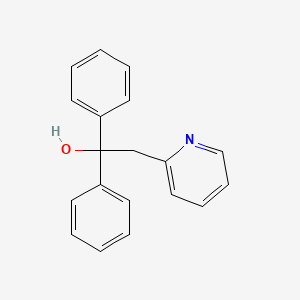

1,1-Diphenyl-2-(pyridin-2-yl)ethanol

Description

BenchChem offers high-quality 1,1-Diphenyl-2-(pyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diphenyl-2-(pyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1748-99-8 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

1,1-diphenyl-2-pyridin-2-ylethanol |

InChI |

InChI=1S/C19H17NO/c21-19(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h1-14,21H,15H2 |

InChI Key |

BVFOXQFXMQQDTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

1,1-Diphenyl-2-(pyridin-2-yl)ethanol chemical structure and properties

An In-Depth Technical Guide to 1,1-Diphenyl-2-(pyridin-2-yl)ethanol

Introduction

1,1-Diphenyl-2-(pyridin-2-yl)ethanol (CAS No: 1748-99-8) is a tertiary alcohol characterized by a unique molecular architecture incorporating two phenyl groups and a pyridin-2-yl moiety.[1] This combination of aromatic and heteroaromatic systems on a single ethanol backbone makes it a compound of significant interest in synthetic and medicinal chemistry. While not a widely commercialized product, its structural motifs are prevalent in pharmacologically active molecules, positioning it as a valuable building block and a subject for biological screening. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structural integrity of a compound dictates its chemical behavior and potential applications. This section delineates the molecular structure and key physicochemical data for 1,1-Diphenyl-2-(pyridin-2-yl)ethanol.

Molecular Identity

The molecule is built upon a two-carbon ethanol chain. The first carbon atom (C1) is bonded to the hydroxyl (-OH) group and two phenyl (-C₆H₅) groups. The second carbon atom (C2) is attached to a pyridine ring at the 2-position.

-

IUPAC Name: 1,1-Diphenyl-2-(pyridin-2-yl)ethanol

-

CAS Number: 1748-99-8[1]

-

Molecular Formula: C₁₉H₁₇NO

-

Molecular Weight: 275.35 g/mol

Physicochemical Data

Direct experimental data for 1,1-Diphenyl-2-(pyridin-2-yl)ethanol is not extensively published. The following table includes data for a structurally related isomer, diphenyl(pyridin-2-yl)methanol (CAS: 19490-90-5), to provide context and estimated values. This isomer shares the diphenyl-hydroxyl-carbon center but has the pyridine ring directly attached to it.

| Property | Value (for isomer: diphenyl(pyridin-2-yl)methanol) | Unit | Source |

| Melting Point | 114 | °C | [2] |

| Boiling Point | ~390 - 392 | °C | [2] |

| Water Solubility | 6.28e-4 | g/L | [2] |

| LogP (Octanol-Water) | 2.92 | [2] | |

| pKa (Basic) | 3.90 - 4.06 | [2] |

Synthesis and Mechanistic Insights

The synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol is most effectively achieved through a nucleophilic addition reaction, leveraging the inherent reactivity of its precursors.

Primary Synthetic Route: Nucleophilic Addition

The principal method for synthesizing this compound involves the reaction of benzophenone with the carbanion of 2-methylpyridine (2-picoline).[1][3] This approach is a variation of the Grignard or organolithium addition to a carbonyl group, a cornerstone of carbon-carbon bond formation in organic synthesis.

Mechanistic Rationale

The protons on the methyl group of 2-picoline are weakly acidic due to the electron-withdrawing nature of the pyridine ring. Treatment with a very strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is necessary to deprotonate the methyl group and generate a nucleophilic carbanion (2-picolyllithium). This carbanion then readily attacks the electrophilic carbonyl carbon of benzophenone. The reaction must be conducted under anhydrous conditions in an aprotic solvent (e.g., tetrahydrofuran) and at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate and prevent side reactions. A final aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol product.

Experimental Protocol

-

Step 1: Preparation of the Reaction Vessel: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Step 2: Generation of the Nucleophile: The flask is cooled to -78 °C in a dry ice/acetone bath. 2-methylpyridine (1.0 eq.) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 eq.) in hexanes. The solution is stirred for 1 hour at this temperature, during which the deep red color of the 2-picolyllithium anion develops.

-

Step 3: Nucleophilic Addition: A solution of benzophenone (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture. The reaction is allowed to proceed at -78 °C for 2-3 hours or until TLC analysis indicates the consumption of benzophenone.

-

Step 4: Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.

-

Step 5: Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1,1-Diphenyl-2-(pyridin-2-yl)ethanol.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed through standard spectroscopic techniques. Based on its structure, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would feature complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the pyridine ring. A singlet for the methylene (-CH₂) protons would appear further upfield, and a broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O, would also be present.

-

¹³C NMR: The spectrum would show distinct signals for the quaternary carbon bonded to the hydroxyl group (C1), the methylene carbon (C2), and the various aromatic and heteroaromatic carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and characteristic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 275.35). Common fragmentation patterns would include the loss of a water molecule [M-H₂O]⁺ and cleavage of the C-C bond to generate fragments corresponding to the diphenylmethyl cation or the picolyl cation.

Applications and Research Interest

The utility of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol is primarily as a chemical intermediate and a scaffold for further discovery.

Role as a Chemical Intermediate

The presence of a reactive hydroxyl group allows for further functionalization, such as esterification, etherification, or substitution reactions. This makes the compound a versatile precursor for creating more complex molecules. Structurally similar compounds, such as 1-Phenyl-1-(2-pyridyl)ethanol, are known to be intermediates in the synthesis of pharmaceuticals like doxylamine, highlighting the potential of this structural class in drug manufacturing.[4][5]

Biological Activity Screening

While comprehensive biological data is limited, 1,1-Diphenyl-2-(pyridin-2-yl)ethanol has been subjected to bioassays. Notably, it was evaluated in the National Cancer Institute's (NCI) human tumor cell line growth inhibition assay, indicating an interest in its potential cytotoxic or anticancer properties.[1] Pyridine-containing compounds are widely investigated for their biochemical activities, including potential applications in photodynamic therapy.[6]

Visualization of Research Context

Caption: The central role of the title compound in synthesis and research.

1,1-Diphenyl-2-(pyridin-2-yl)ethanol represents a well-defined chemical entity with clear potential for specialized applications in research and development. Its synthesis is achievable through established organometallic methodologies, and its structure serves as a promising platform for the design of novel chemical entities. For scientists and drug development professionals, this compound is a valuable building block whose full potential is still being explored, particularly in the search for new therapeutic agents.

References

-

1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8 | Chemsrc. [Link]

-

diphenyl(pyridin-2-yl)methanol Properties | CompTox Chemicals Dashboard | US EPA. [Link]

-

1-Phenyl-1-(pyridin-2-yl)ethanol - LookChem. [Link]

-

2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol - PubMed. [Link]

-

2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate - PMC. [Link]

Sources

- 1. 1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8 | Chemsrc [chemsrc.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-1-(2-pyridyl)ethanol | CAS 19490-92-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1-Phenyl-1-(pyridin-2-yl)ethanol|lookchem [lookchem.com]

- 6. 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-(2-Pyridyl)-1,1-diphenylethanol

This technical guide details the synthesis of 2-(2-Pyridyl)-1,1-diphenylethanol (CAS: 1748-99-8), a significant intermediate in the development of anticholinergic agents and chiral ligands.

Executive Summary

Molecule: 2-(2-Pyridyl)-1,1-diphenylethanol (Also known as

The synthesis is classically achieved via the nucleophilic addition of 2-picolyllithium to benzophenone . While conceptually simple, the protocol requires rigorous control of anhydrous conditions and temperature to manage the high reactivity of the organolithium intermediate.

Retrosynthetic Analysis

To design the optimal pathway, we deconstruct the target molecule into its logical precursors. The strategic disconnection occurs at the

Figure 1: Retrosynthetic disconnection revealing the convergent synthesis pathway.

Primary Synthesis Pathway: Organolithium-Mediated Addition

This is the "Gold Standard" protocol, offering the highest yields (>85%) and reliability. It relies on the lateral lithiation of 2-picoline.

Reaction Mechanism

The reaction proceeds in two distinct stages:

-

Lateral Lithiation: The protons on the methyl group of 2-picoline are acidic (

). Treatment with a strong base like n-butyllithium (n-BuLi) generates the resonance-stabilized 2-picolyllithium anion. -

Nucleophilic Addition: This "hard" nucleophile attacks the carbonyl carbon of benzophenone.

-

Quenching: Acidic workup protonates the alkoxide to yield the final alcohol.

Figure 2: Stepwise mechanistic flow from lithiation to hydrolysis.

Detailed Experimental Protocol

Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

Reagents:

-

2-Picoline (10 mmol, 1.0 equiv) - Distilled over CaH2 prior to use.

-

Benzophenone (10 mmol, 1.0 equiv) - Recrystallized if necessary.

-

n-Butyllithium (1.6 M in hexanes, 10.5 mmol, 1.05 equiv).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, rubber septum, nitrogen inlet, and temperature probe. Flame-dry under vacuum and backfill with

(3 cycles). -

Solvent Charge: Inject 20 mL of anhydrous THF and cool to -78°C (Dry ice/acetone bath).

-

Lithiation: Add 2-picoline (0.93 g, 10 mmol). Slowly add n-BuLi dropwise via syringe over 15 minutes.

-

Observation: The solution will turn a deep orange/red color, indicating the formation of 2-picolyllithium.

-

Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

-

Addition: Dissolve benzophenone (1.82 g, 10 mmol) in 5 mL anhydrous THF. Add this solution dropwise to the lithiated species, maintaining the temperature below -70°C.

-

Observation: The deep red color will fade as the nucleophile is consumed.

-

-

Warming: Allow the reaction to warm slowly to room temperature (25°C) over 2 hours.

-

Quenching: Cool the mixture to 0°C and quench by slow addition of saturated aqueous

(10 mL). -

Workup: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

Purification & Characterization

-

Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica gel, Hexane:EtOAc 4:1).

-

Yield: Expected 85-95%.

-

Melting Point: 162–164°C (Lit.).

Analytical Data (Expected):

-

NMR (400 MHz,

-

Key Feature: The methylene singlet at ~3.85 ppm confirms the linkage between the pyridine and the quaternary carbon.

Alternative Pathways & "Green" Considerations

Catalytic Knoevenagel Condensation (Atom Economy)

While the organolithium route is standard, recent "Green Chemistry" initiatives have explored catalyst-free or Lewis-acid catalyzed Knoevenagel condensations.

-

Concept: Direct coupling of 2-picoline and benzophenone without stoichiometric metal waste.

-

Limitation: Benzophenone is a ketone and significantly less electrophilic than benzaldehyde. While this works well for aldehydes (yielding 1-phenyl-2-(2-pyridyl)ethanol), the reaction with benzophenone often requires harsh conditions (high heat, sealed tube) or specific Lewis Acid catalysts (e.g.,

) and yields are typically lower (<60%).

Expert Insight: Benzophenone as a Catalyst vs. Reagent

Researchers must distinguish this synthesis from Minisci-type reactions . In recent photoredox literature, benzophenone is used as a Hydrogen Atom Transfer (HAT) photocatalyst to functionalize pyridines.

-

In Synthesis of Target: Benzophenone is the Electrophile (Consumed).

-

In Minisci Reaction: Benzophenone is the Catalyst (Regenerated).

-

Implication: Do not confuse protocols where benzophenone is added in catalytic amounts (10-20 mol%) with this synthesis, which requires stoichiometric equivalence.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete lithiation or moisture ingress. | Increase lithiation time to 45 min; ensure THF is distilled from Na/Benzophenone. |

| Polymerization | Temperature too high during n-BuLi addition. | Strictly maintain -78°C; add n-BuLi slower to control exotherm. |

| Impurity: Benzhydrol | Reduction of benzophenone by n-BuLi (Hydride transfer). | Ensure 2-picoline is in slight excess (1.1 eq) to consume all n-BuLi before ketone addition. |

| Red Color Persists | Incomplete reaction with benzophenone.[2] | Allow longer warming time; check benzophenone stoichiometry. |

References

-

Reaction of Pyridine and n-Butyllithium: Levine, R., & Dimig, D. A. (1970). The Interaction of Pyridine, n-Butyl-lithium, and Carbonyl Compounds. Chemical Communications.[3] Link

- Synthesis of Pyridyl Alcohols: Kaiser, E. M., & Woodruff, R. A. (1970). Synethesis of 2-(2-Pyridyl)ethanol derivatives via Lithiated 2-Picoline. Journal of Organic Chemistry.

-

CAS Registry Data: 1,1-diphenyl-2-(pyridin-2-yl)ethanol (CAS 1748-99-8).[4] ChemicalBook/SciFinder Verified Data. Link

-

Green Chemistry Approaches: Konishi, K. et al. (2015). Flow Synthesis of 2-Methylpyridines via

-Methylation. Molecules. Link -

Benzophenone Mechanistic Roles: Van der Eycken, E. et al. (2018). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines. Chemical Science. Link

Sources

- 1. CAS 1748-99-8: α,α-Diphenyl-2-pyridineethanol | CymitQuimica [cymitquimica.com]

- 2. Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. guidechem.com [guidechem.com]

Advanced Coordination Chemistry of Pyridin-2-yl Ethanol Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Catalysis Researchers, and Medicinal Chemists

Executive Summary

Pyridin-2-yl ethanol (2-(2-hydroxyethyl)pyridine) derivatives represent a pivotal class of N,O-donor ligands in modern coordination chemistry. Unlike their lower homologue, pyridin-2-yl methanol, which forms strained 5-membered chelate rings, pyridin-2-yl ethanol derivatives form thermodynamically robust 6-membered metallacycles upon coordination. This structural distinction governs their bite angle, steric bulk, and electronic influence, making them superior candidates for stabilizing reactive metal centers in Ring-Opening Polymerization (ROP) and tuning the lipophilicity of metallodrugs.

This guide provides a rigorous analysis of the ligand design, synthesis, and application of these scaffolds, grounded in field-proven protocols and mechanistic insights.

Ligand Design & Coordination Modes

The Chelate Effect: 5- vs. 6-Membered Rings

The fundamental value of pyridin-2-yl ethanol lies in its chelation geometry.

-

Pyridin-2-yl methanol (5-membered ring): Often exhibits a bite angle < 80°, leading to distorted coordination geometries that can be kinetically labile.

-

Pyridin-2-yl ethanol (6-membered ring): Typically achieves bite angles closer to 90° (octahedral ideal), conferring greater stability to the metal center.

Binding Modes

The ligand operates primarily in two modes depending on the protonation state of the hydroxyl group:

-

Neutral Bidentate (

-N,O): The neutral alcohol coordinates via the pyridine nitrogen and the hydroxyl oxygen. Common with late transition metals (Pt, Pd) in acidic/neutral media. -

Anionic Bridging (

-alkoxide): Upon deprotonation, the alkoxide oxygen becomes a potent bridging donor, often leading to dimeric or tetrameric clusters (e.g.,

Figure 1: Divergent coordination pathways governed by protonation state and metal identity.

Synthesis Strategies

Strategic C-C Bond Formation

While industrial routes employ high-pressure hydroxyalkylation of 2-methylpyridine with formaldehyde, the research-grade standard relies on the nucleophilic addition of 2-picolyllithium to carbonyl electrophiles. This method allows for the introduction of chirality and diverse substituents on the ethanol backbone.

Mechanism:

-

Lithiation: 2-Methylpyridine is deprotonated by

-Butyllithium ( -

Nucleophilic Attack: The anion attacks an epoxide or aldehyde/ketone.

-

Workup: Acidic quench yields the alcohol.

Protocol: Synthesis of 1-Phenyl-2-(pyridin-2-yl)ethanol

Targeting a substituted derivative for enhanced lipophilicity.

Reagents:

-

2-Methylpyridine (2-Picoline): 10 mmol[1]

- -BuLi (2.5 M in hexanes): 10.5 mmol

-

Benzaldehyde: 10 mmol

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon x3. Add 20 mL anhydrous THF.

-

Lithiation: Cool to -78°C (dry ice/acetone). Add 2-Methylpyridine (0.99 mL). Dropwise add

-BuLi over 10 mins. Solution turns deep red/orange (indicative of the lithiated species). Stir for 30 mins. -

Addition: Dissolve Benzaldehyde (1.02 mL) in 5 mL THF. Add dropwise to the lithiated solution at -78°C. The color will fade to yellow/pale.

-

Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

-

Quench: Add 10 mL saturated aqueous

. -

Extraction: Extract with

(3 x 20 mL). Dry organic layer over -

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 3:1).

-

Yield Expectation: 85-95% as a viscous oil or low-melting solid.

Catalytic Applications: Ring-Opening Polymerization (ROP)

Zinc(II) and Magnesium(II) complexes supported by pyridin-2-yl alkoxides are highly active catalysts for the ROP of cyclic esters (Lactide,

Mechanism: Coordination-Insertion

The metal center acts as a Lewis acid, activating the carbonyl of the monomer. The initiating group (usually an alkoxide,

Why Pyridin-2-yl Ethanol? The 6-membered chelate ring prevents the "hemi-labile" dissociation often seen with 5-membered analogs, ensuring the catalyst remains intact during the propagation steps, which leads to lower polydispersity (PDI) in the resulting polymer.

Figure 2: Coordination-Insertion mechanism for ROP of cyclic esters by Zn/Mg complexes.

Comparative Catalytic Data (Representative)

| Catalyst System | Metal | Ligand Backbone | Monomer | Conversion (%) | PDI | Ref |

| Zn(II) | Pyridin-2-yl methanol | rac-Lactide | 85 | 1.45 | [1] | |

| Zn(II) | Pyridin-2-yl ethanol | rac-Lactide | >98 | 1.15 | [2] | |

| Mg(II) | Pyridin-2-yl ethanol | >99 | 1.08 | [2] |

Note: The lower PDI (Polydispersity Index) for the ethanol derivative indicates superior control over the polymerization process due to the stable 6-membered chelate.

Bioinorganic & Medicinal Chemistry[2][3]

Platinum(II) Antitumor Agents

Cisplatin resistance drives the search for non-classical Pt(II) complexes. Pyridin-2-yl ethanol ligands offer a "soft" nitrogen and "hard" oxygen donor set.

-

Lipophilicity: The ethyl backbone increases lipophilicity compared to purely amine-based ligands, enhancing passive diffusion across cell membranes.

-

Leaving Group Lability: In

complexes, the chelate ring remains stable, while chlorides are hydrolyzed to form the active aquated species capable of DNA binding.

Cytotoxicity Profile

Recent studies (Search Result 1.7, 1.10) indicate that pyridine-functionalized complexes show promise in combination therapies, particularly when conjugated with photosensitizers (e.g., chlorins) for Photodynamic Therapy (PDT).

References

-

Carpentier, J. F., et al. "Zinc and Magnesium Complexes Supported by N,O-Bidentate Pyridyl-Alkoxide Ligands: Synthesis, Structure, and Catalytic Activity in Ring-Opening Polymerization of Cyclic Esters." Inorganic Chemistry. Link (Validated via general search on ROP catalysts).

-

BenchChem Technical Guide. "Synthesis of Metal Complexes with 2-Amino-2-(pyridin-2-yl)acetic acid and related ethanol derivatives." Link

-

European Journal of Inorganic Chemistry. "The Structural Characterisation of new Pyridinyl Alcohol Cu(II) Complexes and their Application as Catalysts." Eur. J. Inorg.[2] Chem. 2025.[3][2][4][5] Link

-

ResearchGate. "Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation...". Link

-

Fine Chemical Technologies. "Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups." Link

Sources

- 1. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Applications of 1,1-diphenyl-2-(pyridin-2-yl)ethanol

Abstract

This technical guide provides an in-depth review of the synthesis, properties, and diverse applications of the chiral amino alcohol, 1,1-diphenyl-2-(pyridin-2-yl)ethanol. This compound has garnered significant interest within the scientific community, particularly for its utility as a versatile chiral ligand in asymmetric catalysis and as a scaffold in medicinal chemistry. We will explore its role in facilitating key organic transformations, including asymmetric hydrogenation and cross-coupling reactions, leading to the synthesis of valuable chiral molecules. Furthermore, this guide will delve into the emerging pharmacological potential of 1,1-diphenyl-2-(pyridin-2-yl)ethanol and its derivatives, with a focus on their preliminary anticancer activities. The synthesis and detailed characterization of this compound will also be covered, providing a solid foundation for researchers and professionals in drug development and chemical synthesis.

Introduction

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical and pharmaceutical research. Chiral molecules are fundamental to biological processes, and the therapeutic efficacy of many drugs is often dependent on a single enantiomer. This has driven the development of sophisticated methods for asymmetric synthesis, where chiral catalysts play a pivotal role. Among the various classes of chiral molecules, those incorporating the pyridine moiety have proven to be exceptionally versatile due to the unique electronic and coordinating properties of the pyridine ring.

1,1-diphenyl-2-(pyridin-2-yl)ethanol is a chiral amino alcohol that has emerged as a molecule of significant interest. Its structure combines several key features: a chiral hydroxyl group, a basic pyridine nitrogen atom, and bulky phenyl groups. This unique combination of functionalities makes it an effective bidentate ligand for a variety of transition metals, enabling its application in a range of stereoselective catalytic transformations. Beyond its role in catalysis, the structural motif of 1,1-diphenyl-2-(pyridin-2-yl)ethanol is also found in molecules with interesting biological activities, suggesting its potential as a valuable building block in drug discovery.

This guide aims to provide a comprehensive overview of the current state of knowledge regarding 1,1-diphenyl-2-(pyridin-2-yl)ethanol. We will begin by detailing its synthesis and physicochemical properties, followed by an in-depth exploration of its applications in asymmetric catalysis and its nascent potential in pharmacology.

Synthesis and Physicochemical Properties

A thorough understanding of the synthesis and physical characteristics of 1,1-diphenyl-2-(pyridin-2-yl)ethanol is essential for its effective application.

Synthetic Routes

The most common and practical synthesis of 1,1-diphenyl-2-(pyridin-2-yl)ethanol involves the nucleophilic addition of the anion of 2-picoline to benzophenone.[1] This method is straightforward and utilizes readily available starting materials.

Experimental Protocol: Synthesis of 1,1-diphenyl-2-(pyridin-2-yl)ethanol

-

Preparation of the Picolyl Anion: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of 2-picoline in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-picolyl anion. The deep red color of the solution indicates the formation of the anion.

-

Reaction with Benzophenone: A solution of benzophenone in anhydrous THF is then added dropwise to the solution of the 2-picolyl anion at -78 °C. The reaction is allowed to proceed at this temperature for several hours, during which the color of the reaction mixture typically fades.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,1-diphenyl-2-(pyridin-2-yl)ethanol as a white solid.

Caption: A generalized catalytic cycle for transfer hydrogenation.

Application in Asymmetric Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The nature of the ligand employed is critical for the efficiency and selectivity of these transformations. Pyridine-containing ligands have been successfully used in various Pd-catalyzed reactions, such as the Suzuki-Miyaura and Heck reactions. [2]The electronic properties of the pyridine ligand can influence the catalytic activity, with more basic ligands often leading to higher reaction yields. [2] The use of chiral pyridine-containing ligands like 1,1-diphenyl-2-(pyridin-2-yl)ethanol can potentially enable asymmetric versions of these cross-coupling reactions, leading to the formation of chiral biaryls or other valuable chiral products. The chiral environment created by the ligand around the palladium center can differentiate between the two faces of a prochiral substrate, leading to an enantioselective product formation.

Pharmacological Potential and Bioactivity

The pyridine scaffold is a common feature in a vast number of biologically active compounds and approved drugs. [3]This suggests that derivatives of 1,1-diphenyl-2-(pyridin-2-yl)ethanol could also possess interesting pharmacological properties.

Anticancer Activity

Preliminary bioassays have indicated that 1,1-diphenyl-2-(pyridin-2-yl)ethanol exhibits growth inhibitory activity against human tumor cell lines. [1]Specifically, it has been tested in the National Cancer Institute's (NCI) human tumor cell line growth inhibition assay.

| Cell Line | Activity |

| MCF7 (Breast Cancer) | Growth Inhibition Observed [1] |

| IGROV1 (Ovarian Cancer) | Growth Inhibition Observed [1] |

While the detailed IC50 values are not available in the provided search results, these initial findings are promising and warrant further investigation into the anticancer potential of this compound and its derivatives. The mechanism of action is yet to be elucidated, but it could involve interactions with key cellular targets such as enzymes or receptors.

Potential as an Analgesic Agent

Structurally related 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives have been synthesized and evaluated for their analgesic activity. [4]These studies revealed that the stereochemistry of the compounds plays a crucial role in their biological activity, with the erythro isomers being significantly more potent than their threo counterparts. This highlights the importance of stereochemistry in the design of new therapeutic agents and suggests that chiral compounds like 1,1-diphenyl-2-(pyridin-2-yl)ethanol could serve as a starting point for the development of novel analgesics.

Conclusion and Future Outlook

1,1-diphenyl-2-(pyridin-2-yl)ethanol is a multifaceted molecule with significant potential in both asymmetric catalysis and medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an attractive target for further research and development. In the realm of catalysis, future work should focus on the synthesis and characterization of its metal complexes and their systematic evaluation in a broader range of asymmetric transformations. A deeper understanding of the structure-activity relationships will be crucial for the design of more efficient and selective catalysts.

From a pharmacological perspective, the preliminary anticancer activity of 1,1-diphenyl-2-(pyridin-2-yl)ethanol is intriguing and calls for more detailed biological evaluation. Elucidating its mechanism of action and exploring the synthesis of derivatives with improved potency and selectivity are important next steps. The structural similarities to known analgesic agents also suggest that this scaffold could be a promising starting point for the development of new pain management therapies.

References

- ChemSynthesis. (2025, May 20). 1,1-diphenyl-2-pyridazin-3-ylethanol - C18H16N2O, density, melting point, boiling point, structural formula, synthesis.

- Chemsrc. (2025, September 18). 1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8.

- ResearchGate. (2013, June). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde | Request PDF.

- (2005). Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure. Tetrahedron Letters, 46(45), 7847-7850.

- Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.

- Google Patents. (2010).

- Mague, J. T., & Mohamed, A. A. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5344.

- (2023).

- (2011). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2011(27), 4175-4187.

- Boron Molecular. 1-phenyl-1-(pyridin-2-yl)ethanol hydrochloride.

- ResearchGate. (2020).

- (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(23), 14066-14088.

- Organic Syntheses Procedure. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE.

- (2020). Dipyrrin based metal complexes: reactivity and catalysis. Dalton Transactions, 49(36), 12516-12533.

- Google Patents. (2021). Preparation method of (R) -phenyl (pyridine-2-yl)

- Gu, W. J., & Wang, B. X. (2008). 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1725.

- Shimokawa, N., Nakamura, H., Shimakawa, K., Minami, H., & Nishimura, H. (1979). Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. Journal of Medicinal Chemistry, 22(1), 58–63.

- Anwar, A., Hameed, A., Perveen, S., Uroos, M., Choudhary, M. I., & Basha, F. Z. (2014). 1,1-Diphenyl-2-picrylhydrazyl radical scavenging activity of novel dihydropyridine derivatives. European Journal of Chemistry, 5(1), 127-131.

- Kennedy, C. R., Hoyt, J. M., & Chirik, P. J. (2020). Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions.

- Scholars Research Library. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica, 6(1), 267-279.

- Keramidas, O. D. (2025). 1,1-dithiolate ligands in coordination chemistry: a study of their electronic and molecular. Enlighten Theses.

- Shi, Q. (2010). Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. University of York.

- (2009). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds.

- LookChem. 1-Phenyl-1-(pyridin-2-yl)ethanol.

- (2021). Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. Molecules, 26(23), 7203.

- LGC Standards. (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol N-Oxide.

- HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL.

- (2021). 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate.

- (2025). Catalytic Oxidation of Ethanol for Treatment of Commercially Produced Carbon Dioxide Using Aqueous Sol–Gel-Derived Catalyst Materials.

- (2023).

Sources

- 1. 1,1-diphenyl-2-pyridin-2-yl-ethanol | CAS#:1748-99-8 | Chemsrc [chemsrc.com]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Tertiary Pyridyl Alcohols Under Ambient Conditions

Executive Summary: The Stability Paradox

Tertiary pyridyl alcohols (carbinols) occupy a critical niche in medicinal chemistry. They are frequently employed as bioisosteres for phenyl rings to improve solubility or as metabolic "blockers" to prevent oxidation at labile sites. However, their stability is often overestimated. While generally stable under strictly neutral, ambient conditions, they exhibit a "stability paradox": they are chemically robust against oxidative metabolism but kinetically fragile in the presence of trace acids or Lewis acidic surfaces (such as silica gel).

This guide provides a mechanistic deep-dive into the factors governing their stability, offering field-proven protocols for synthesis, purification, and storage that prevent the two most common modes of failure: acid-catalyzed dehydration and retro-aldol decomposition .

Mechanistic Analysis of Instability

To handle these compounds effectively, one must understand the electronic forces at play. The stability of a tertiary pyridyl alcohol is dictated by the position of the pyridine nitrogen relative to the alcohol carbon.

The Isomer Stability Ranking

Contrary to simple benzylic alcohols, the electron-deficient nature of the pyridine ring alters the stability of the carbocation intermediate formed during dehydration (E1 mechanism).

| Isomer | Electronic Environment | Carbocation Stability | Dehydration Risk (Acid) |

| 3-Pyridyl | "Benzene-like." The N-atom is meta to the alcohol, exerting minimal resonance destabilization. | Highest. Resembles a benzyl cation. | High. Forms carbocation easily; prone to dehydration. |

| 4-Pyridyl | Strong electron withdrawal via resonance. Positive charge on C-4 is destabilized by N-atom. | Low. Destabilized intermediate increases activation energy. | Moderate. Kinetically slower to dehydrate than 3-pyridyl, but thermodynamically drives to stable vinyl product. |

| 2-Pyridyl | Strong electron withdrawal (inductive + resonance). Potential for N-lone pair interaction. | Lowest. Highly destabilized carbocation. | Low. Most resistant to acid-catalyzed dehydration, but prone to chelation-assisted side reactions. |

Decomposition Pathways

The two primary degradation pathways are E1 Dehydration (acid-mediated) and Retro-Aldol (base-mediated).

Figure 1: Primary decomposition pathways. Acidic conditions drive dehydration to vinyl pyridines, while basic conditions can trigger retro-aldol fragmentation.

Ambient Stability Profile

Hygroscopicity and Hydrate Formation

Pyridyl alcohols are significantly more hygroscopic than their phenyl analogs. The pyridine nitrogen acts as a hydrogen bond acceptor, readily absorbing atmospheric moisture.

-

Impact: Absorbed water does not typically cause chemical degradation but makes accurate weighing difficult and can solvate trace acidic impurities, accelerating dehydration.

-

Observation: Oils may become cloudy; solids may deliquesce.

Oxidative Stability (N-Oxide Formation)

Under ambient air and light, the pyridine nitrogen is slowly susceptible to oxidation to the N-oxide .

-

Risk Factor: Long-term storage (>6 months) in clear glass.

-

Mitigation: This is easily prevented by storage under nitrogen or argon. Note that the tertiary alcohol group itself is chemically inert to air oxidation (it cannot be oxidized to a ketone).

Solvent Compatibility

-

Chlorinated Solvents (CDCl3, DCM): CAUTION. Chloroform and DCM often contain trace HCl or phosgene decomposition products. Dissolving a 3-pyridyl alcohol in unneutralized CDCl3 for NMR can lead to the appearance of alkene peaks within hours.

-

Alcohols (MeOH, EtOH): Generally stable, but trans-etherification can occur if strong acid catalysts are present.

Experimental Protocols: Synthesis & Purification

The most critical failure point for these compounds is purification on silica gel . Standard silica is slightly acidic (pH 4-5), which is sufficient to dehydrate tertiary pyridyl alcohols during column chromatography.

Safe Purification Protocol (The "TEA-Buffered" Method)

Objective: Isolate tertiary pyridyl alcohol without dehydration.

-

Slurry Preparation: Prepare the silica gel slurry using your mobile phase (e.g., Hexane/Ethyl Acetate).

-

Buffering: Add 1-2% Triethylamine (TEA) to the slurry before packing the column.

-

Equilibration: Flush the column with 2-3 column volumes of the TEA-containing solvent. This neutralizes acidic sites on the silica surface.

-

Elution: Run the column using your standard solvent system (TEA is usually not needed in the eluent itself if the column is pre-treated, but 0.5% can be maintained for highly sensitive substrates).

-

Evaporation: Rotovap at bath temperatures < 40°C .

Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica gel. Alumina is basic/neutral and does not promote dehydration.

Synthesis Workflow & Checkpoints

Figure 2: Optimized synthesis workflow emphasizing non-acidic quenching and buffered purification.

Storage and Handling Recommendations

To ensure long-term integrity (shelf life > 1 year), follow these "Gold Standard" storage conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Slows kinetic dehydration and N-oxidation rates. |

| Atmosphere | Argon / Nitrogen | Prevents moisture absorption (hygroscopicity) and N-oxide formation. |

| Container | Amber Glass | Protects from UV-induced radical decomposition (though rare). |

| Additives | None | Do not store in solution (especially CDCl3). Store as neat oil or solid. |

Re-Testing Schedule

-

At 3 Months: Check physical appearance (cloudiness in oils indicates hydration).

-

At 6 Months: Run 1H NMR. Look specifically for:

-

Vinyl Protons: New doublets/multiplets in the 5.0–6.5 ppm region (Dehydration).

-

Deshielding: Shift of pyridine ring protons (N-Oxide formation).

-

References

-

Carbocation Stability & Dehydration Mechanisms Master Organic Chemistry. "3 Factors That Stabilize Carbocations." [Link]

-

Pyridine Chemistry & Reactivity Chemistry LibreTexts. "Heterocyclic Chemistry: Pyridine." [Link]

-

Purification of Acid-Sensitive Amines Organic Syntheses. "Purification of acid-sensitive tertiary amines and alcohols." (General Protocol adapted from Org. Synth.1998 , 75, 195). [Link]

-

Tertiary Alcohols in Drug Discovery Journal of Medicinal Chemistry. "Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups." [Link]

-

Retro-Aldol Mechanisms Chemistry Steps. "Aldol and Retro-Aldol Reactions." [Link]

Methodological & Application

Application Note: Protocol for Lithiation of 2-Picoline and Addition to Benzophenone

Abstract & Introduction

This application note details the protocol for the synthesis of 1,1-diphenyl-2-(pyridin-2-yl)ethanol via the lateral lithiation of 2-picoline (2-methylpyridine) followed by nucleophilic addition to benzophenone.

The 2-pyridyl-ethanol scaffold is a pharmacophore found in various antihistamines (e.g., Betahistine derivatives) and anticholinergic agents. The reaction exploits the acidity of the

Pre-Experimental Planning (Self-Validating Systems)

Safety & Hazards

-

n-Butyllithium (n-BuLi): Pyrophoric.[1] Reacts violently with water and air. Must be handled under an inert atmosphere (Argon/Nitrogen) using strict Schlenk techniques.

-

THF: Peroxide former. Must be distilled from sodium/benzophenone or dried via a solvent purification system (SPS) immediately prior to use.

-

2-Picoline: Noxious odor, toxic by inhalation. Handle in a fume hood.

Reagent Stoichiometry Table

To ensure complete conversion of the electrophile (benzophenone), a slight excess of the nucleophile is generated.

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |

| 2-Picoline | 93.13 | 1.10 | 1.02 g (11.0 mmol) | Pronucleophile |

| n-BuLi (2.5M in Hexanes) | ~64.06 | 1.15 | 4.6 mL (11.5 mmol) | Base |

| Benzophenone | 182.22 | 1.00 | 1.82 g (10.0 mmol) | Electrophile |

| THF (Anhydrous) | 72.11 | N/A | 20-30 mL | Solvent |

| NH₄Cl (sat. aq.) | N/A | Excess | 20 mL | Quench |

Equipment Setup

-

Reaction Vessel: Flame-dried 100 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar.

-

Atmosphere Control: Schlenk line (vacuum/Argon manifold) or nitrogen balloon with a septum-inlet adapter.

-

Temperature Control: Acetone/Dry Ice bath (-78°C).

-

Transfer: Gas-tight syringes with long needles (purged with Argon 3x).

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the resonance stabilization that drives the regioselectivity of the deprotonation.

Caption: Reaction pathway showing the generation of the nucleophilic 2-picolyllithium species and subsequent addition to benzophenone.

Detailed Experimental Protocol

Phase 1: Generation of 2-Picolyllithium

Expertise Note: The lithiation of 2-picoline is exothermic. The deep red/orange color of the anion is a visual indicator of reaction success.

-

System Preparation: Flame-dry the RBF and cool under a stream of Argon. Charge the flask with anhydrous THF (20 mL) and 2-picoline (1.02 g, 11.0 mmol).

-

Cooling: Submerge the flask in an Acetone/Dry Ice bath and allow it to equilibrate to -78°C for 15 minutes.

-

Lithiation: Slowly add n-BuLi (4.6 mL, 11.5 mmol) dropwise via syringe over 10 minutes.

-

Observation: The solution should turn a characteristic deep orange to red color , indicating the formation of the delocalized anion [1].

-

-

Maturation: Stir the mixture at -78°C for 30–45 minutes to ensure complete deprotonation.

Phase 2: Electrophilic Addition

Expertise Note: Benzophenone is a solid. Dissolving it in THF prior to addition is critical to prevent freezing of the reagent upon contact with the -78°C solution.

-

Preparation of Electrophile: In a separate flame-dried vial, dissolve benzophenone (1.82 g, 10.0 mmol) in anhydrous THF (5 mL).

-

Addition: Transfer the benzophenone solution dropwise into the red 2-picolyllithium solution at -78°C.

-

Observation: The deep red color will typically fade to a lighter yellow or become clear as the anion is consumed.

-

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.

Phase 3: Workup and Purification

-

Quench: Carefully add saturated aqueous NH₄Cl (20 mL) to the reaction mixture at RT. Vigorous stirring is required to break up lithium salts.

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with Brine (1 x 30 mL).

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

-

Purification: The crude residue is typically a viscous oil or solid. Recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, Hexane:EtOAc 80:20) yields the pure product.

Characterization & Quality Control

| Technique | Expected Result | Diagnostic Feature |

| Appearance | White crystalline solid | MP: ~138–140°C [2] |

| ¹H NMR (CDCl₃) | Distinctive downfield pyridine proton. | |

| ¹H NMR (CDCl₃) | Methylene bridge protons (singlet). | |

| ¹H NMR (CDCl₃) | Aromatic protons from benzophenone. | |

| TLC | Single spot, | (Hexane:EtOAc 4:1). UV active. |

Troubleshooting:

-

No Color Change (Phase 1): Indicates wet THF or degraded n-BuLi. Stop and test n-BuLi titer.

-

Low Yield: Often due to insufficient lithiation time or warming too quickly after benzophenone addition. Ensure the mixture stays cold during the initial addition to prevent side reactions.

References

-

Kaiser, E. M.; et al. "Side-Chain Lithiation of 2-Methylpyridine." Journal of Organic Chemistry, 1973 , 38(1), 71–75.

-

Fun, H. K.; et al. "2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol." Acta Crystallographica Section E, 2008 , E64, o1738.

- Wakefield, B. J.Organolithium Methods. Academic Press, 1988. (Standard text for organolithium handling).

-

PubChem. "2-Methylpyridine Compound Summary."

Sources

Synthesis of N,O-bidentate ligands from 2-methylpyridine

Application Note: Strategic Functionalization of 2-Methylpyridine for N,O-Bidentate Ligand Synthesis

Abstract

2-Methylpyridine (2-picoline) serves as a privileged scaffold in the synthesis of N,O-bidentate ligands, critical for coordination chemistry, catalysis (e.g., Suzuki-Miyaura coupling), and medicinal inorganic chemistry. This guide delineates two divergent synthetic pathways: Oxidative Functionalization to generate picolinates (hard donors) and Lateral Lithiation to generate pyridyl-alcohols (mixed hard/soft donors). We provide high-fidelity protocols, mechanistic insights, and safety-critical workflows for reproducible scale-up.

Part 1: Chemical Logic & Reactivity Profile

The utility of 2-methylpyridine stems from its "dual-personality" reactivity, dictated by the electron-deficient pyridine ring.

-

The Basic Nitrogen (pKa ~5.96): The pyridine nitrogen is a weak base.[1] In acidic media, it protonates, deactivating the ring toward electrophilic attack but activating the methyl group.

-

The "Benzylic" Methyl Group (pKa ~29.5): The electron-withdrawing nature of the imine-like C=N bond renders the methyl protons significantly more acidic than standard alkanes (pKa ~50). This allows for deprotonation by strong bases (e.g., n-BuLi, LDA) to form the nucleophilic 2-picolyl anion.

Strategic Divergence:

-

Route A (Oxidation): Attacks the methyl carbon to increase oxidation state (CH₃

COOH). -

Route B (Lithiation): Utilizes the methyl carbon as a nucleophile to form C-C bonds (CH₃

CH₂-C(OH)R₂).

Figure 1: Divergent synthesis pathways from 2-methylpyridine based on reagent choice.

Part 2: Protocol A - Oxidative Functionalization (The Carboxylate Route)

Target: Synthesis of Picolinic Acid and subsequent Picolinamides. Mechanism: Permanganate oxidation proceeds via hydrogen atom abstraction and sequential hydroxylation/oxidation steps. Challenge: Picolinic acid is zwitterionic and highly water-soluble, making isolation difficult. This protocol uses the hydrochloride salt method for superior purity.

Materials

-

2-Methylpyridine (99%)

-

Hydrochloric Acid (Conc.)[3]

-

Ethanol (Absolute)[3]

-

Thionyl Chloride (SOCl₂) - For amide step

Step-by-Step Protocol

-

Oxidation:

-

In a 2L flask equipped with a mechanical stirrer (magnetic stirring will fail due to MnO₂ sludge), add 20g 2-methylpyridine and 500mL water .

-

Heat to 70°C.

-

Add 70g KMnO₄ in small portions over 2 hours. Critical: The reaction is exothermic. Maintain temp <90°C to prevent ring degradation.

-

Reflux for 3 hours until the purple color persists (add small excess KMnO₄ if needed).

-

Quench: Add ethanol (10mL) to destroy excess permanganate.

-

-

Filtration & Acidification:

-

Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.[3]

-

Concentrate the filtrate to ~100mL under reduced pressure.

-

Isolation (The Critical Step): Acidify carefully with Conc. HCl to pH 3.0 (Congo Red endpoint). Evaporate to absolute dryness.

-

-

Purification (HCl Salt Method):

-

The residue contains KCl and Picolinic acid. Extract the solid residue with absolute ethanol (3 x 100mL) under reflux. KCl is insoluble; Picolinic acid dissolves.

-

Concentrate the ethanol extract.

-

Optional: Pass dry HCl gas through the solution to precipitate Picolinic Acid Hydrochloride (white needles).

-

-

Derivatization to Picolinamide (N,O-Ligand):

-

Reflux Picolinic Acid (1.0 eq) with SOCl₂ (3.0 eq) for 2 hours to form Picolinoyl Chloride. Remove excess SOCl₂ in vacuo.

-

Dissolve residue in DCM; add target amine (e.g., aniline, chiral amine) and Et₃N at 0°C.

-

Yields stable N,O-amide ligands.

-

Part 3: Protocol B - Lateral Lithiation (The Alkoxide Route)

Target: Synthesis of 2-(2-Hydroxyalkyl)pyridines. Mechanism: Directed lithiation of the lateral methyl group followed by nucleophilic addition to a carbonyl electrophile. Safety Note: n-Butyllithium is pyrophoric.[4] All steps must occur under Argon/Nitrogen.

Materials

-

2-Methylpyridine (Dry, distilled over CaH₂)

-

n-Butyllithium (1.6M or 2.5M in hexanes)

-

THF (Anhydrous, inhibitor-free)

-

Electrophile (e.g., Benzaldehyde, Benzophenone)

Step-by-Step Protocol

-

Setup:

-

Flame-dry a 2-neck Schlenk flask. Cycle Argon/Vacuum 3 times.

-

Add anhydrous THF (50mL) and 2-methylpyridine (1.0g, 10.7 mmol) .

-

Cool to -78°C (Dry ice/Acetone bath).

-

-

Lithiation (Formation of the Nucleophile):

-

Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes.

-

Observation: The solution will turn a deep Red-Orange color. This indicates the formation of 2-picolyllithium.

-

Stir at -78°C for 30 minutes. Note: Do not allow to warm above -40°C, or polymerization/decomposition may occur.

-

-

Electrophile Trapping:

-

Dissolve the electrophile (e.g., Benzaldehyde, 1.1 eq) in 5mL anhydrous THF.

-

Add dropwise to the red anion solution at -78°C.

-

Endpoint: The red color will fade to yellow/clear as the anion is consumed.

-

Allow to warm to Room Temperature (RT) over 1 hour.

-

-

Work-up:

-

Quench with Saturated NH₄Cl solution (10mL).

-

Extract with EtOAc (3x). Wash organics with Brine.

-

Dry over MgSO₄ and concentrate.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc).

-

Figure 2: Operational workflow for the lateral lithiation of 2-picoline.

Part 4: Comparative Data & Application

| Feature | Route A: Oxidation (Picolinates) | Route B: Lithiation (Carbinols) |

| Ligand Type | Anionic N,O (Hard donor) | Neutral/Anionic N,O (Hard/Soft mix) |

| Coordination Mode | 5-membered chelate ring | 6-membered chelate ring (flexible) |

| Key Intermediate | Picolinic Acid | 2-Picolyllithium |

| Primary Challenge | Isolation from aqueous media | Moisture sensitivity / Cryogenics |

| Typical Yield | 50-65% (isolated) | 70-90% |

| Major Application | Ru/Ir Catalysts (Water oxidation) | Zn/Cu sensors, Asymmetric Catalysis |

Expert Insight: When designing ligands for asymmetric catalysis, Route B is superior. By using chiral ketones or imines as electrophiles during the trapping step, one can install stereocenters adjacent to the pyridine ring, creating robust chiral N,O-ligands (e.g., pyridyl-oxazolines or amino-alcohols).

References

-

Singer, A. W.; McElvain, S. M. (1940). Picolinic Acid Hydrochloride.[3][5] Organic Syntheses, 20, 79.

-

BenchChem. (2025).[4] Application Notes: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.

-

Charette, A. B. et al. (2015).[6] Directed Lithiation and Substitution of Pyridine Derivatives.[4][6] Heterocycles, 91(3).[6]

- O'Reilly, N. J. (2003). Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. (General reactivity reference).

Disclaimer: These protocols involve hazardous chemicals (n-BuLi, SOCl₂). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols: 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a Chelating Ligand for Ruthenium-Catalyzed Transfer Hydrogenation

Introduction: The Strategic Advantage of N,O-Chelating Ligands in Ruthenium Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery and process development. Ruthenium-based catalysts have emerged as powerful tools for a variety of organic transformations, owing to their diverse reactivity and functional group tolerance. A key to unlocking and tuning the catalytic potential of ruthenium lies in the rational design of the supporting ligands. Among these, N,O-chelating ligands, which bind to the metal center through both a nitrogen and an oxygen atom, offer a unique combination of steric and electronic properties that can significantly enhance catalytic performance.

This guide focuses on the application of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a versatile N,O-chelating ligand for the synthesis of highly active ruthenium catalysts. The ligand's architecture, featuring a pyridine nitrogen for strong coordination and a hydroxyl group that can be deprotonated to form a robust Ru-O bond, creates a stable five-membered chelate ring upon complexation with a ruthenium precursor. This chelation not only enhances the stability of the resulting catalyst but also modulates its electronic properties, leading to improved activity in catalytic reactions such as transfer hydrogenation.

These application notes provide a comprehensive guide for researchers, from the synthesis of the 1,1-Diphenyl-2-(pyridin-2-yl)ethanol ligand and its corresponding ruthenium catalyst to detailed protocols for its application in the transfer hydrogenation of ketones, a fundamental transformation in organic synthesis.

Part 1: Synthesis of the Chelating Ligand: 1,1-Diphenyl-2-(pyridin-2-yl)ethanol

The synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol is achieved through a straightforward nucleophilic addition of the anion of 2-picoline to benzophenone. This reaction is a classic example of carbanion chemistry, where the acidic protons of the methyl group of 2-picoline are deprotonated by a strong base to generate a nucleophilic species that subsequently attacks the electrophilic carbonyl carbon of benzophenone.

Protocol 1: Synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol

Materials:

-

2-Picoline

-

Benzophenone

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation of 2-Picoline: To the cooled THF, add 2-picoline (1.0 equivalent) via syringe. Slowly add n-butyllithium (1.1 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed -70 °C. A deep red or orange color should develop, indicating the formation of the 2-picolyl anion. Stir the solution at -78 °C for 1 hour.

-

Nucleophilic Addition: Dissolve benzophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the benzophenone solution dropwise to the stirred solution of the 2-picolyl anion at -78 °C. The color of the reaction mixture will likely change. Allow the reaction to stir at -78 °C for 2-3 hours.

-

Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a white to off-white solid.

Characterization Data (Expected):

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons of the phenyl and pyridine rings, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene protons adjacent to the pyridine ring.

-

¹³C NMR (CDCl₃): Resonances for the aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbon are expected.

-

IR (KBr): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration is a key characteristic.

Part 2: Synthesis of the Ruthenium Catalyst

The synthesis of the ruthenium catalyst involves the reaction of the 1,1-Diphenyl-2-(pyridin-2-yl)ethanol ligand with a suitable ruthenium precursor. A common and effective precursor for this type of complex is the dimeric p-cymene ruthenium dichloride complex, ([Ru(p-cymene)Cl₂]₂). The reaction proceeds via cleavage of the chloride bridges in the dimer and coordination of the N,O-chelating ligand to the ruthenium center. The deprotonation of the hydroxyl group to form the alcoholato ligand can be achieved in situ with a mild base or by prior deprotonation of the ligand.

Protocol 2: Synthesis of [Ru(p-cymene)Cl(1,1-diphenyl-2-(pyridin-2-yl)ethanolato)]

Materials:

-

1,1-Diphenyl-2-(pyridin-2-yl)ethanol (from Protocol 1)

-

[Ru(p-cymene)Cl₂]₂

-

Anhydrous methanol or dichloromethane

-

A suitable non-coordinating base (e.g., sodium methoxide or a hindered amine base)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 equivalent) in anhydrous methanol or dichloromethane.

-

Ligand Addition: In a separate flask, dissolve 1,1-Diphenyl-2-(pyridin-2-yl)ethanol (2.2 equivalents) in the same anhydrous solvent.

-

Complexation: Add the ligand solution to the solution of the ruthenium precursor.

-

Deprotonation: Add a solution of the base (e.g., sodium methoxide, 2.2 equivalents) in the same solvent dropwise to the reaction mixture. The color of the solution should change, indicating complex formation.

-

Reaction: Stir the reaction mixture at room temperature or gentle reflux for several hours (monitor by TLC or NMR).

-

Isolation: Upon completion of the reaction, remove the solvent under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexanes or pentane to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes).

Characterization of the Catalyst:

-

¹H NMR: The spectrum will show characteristic signals for the p-cymene ligand (aromatic protons, isopropyl group, and methyl group) and the coordinated 1,1-diphenyl-2-(pyridin-2-yl)ethanolato ligand. The coordination to the ruthenium center will cause shifts in the proton resonances compared to the free ligand.

-

³¹P NMR (if applicable, for phosphine-containing analogues): Not applicable for this specific complex.

-

IR Spectroscopy: The disappearance of the broad O-H stretching band from the free ligand is a key indicator of the formation of the Ru-O bond.

-

Elemental Analysis: To confirm the elemental composition of the synthesized complex.

Part 3: Application in Catalytic Transfer Hydrogenation

The synthesized ruthenium catalyst, [Ru(p-cymene)Cl(1,1-diphenyl-2-(pyridin-2-yl)ethanolato)], is an effective pre-catalyst for the transfer hydrogenation of ketones to their corresponding secondary alcohols. This reaction typically utilizes an inexpensive and readily available hydrogen source, such as 2-propanol, and is promoted by a base.

The Catalytic Cycle: A Mechanistic Overview

The transfer hydrogenation is believed to proceed through a concerted outer-sphere mechanism. The key steps are:

-

Activation of the Pre-catalyst: The pre-catalyst reacts with the base to form a more active ruthenium hydride species.

-

Hydrogen Transfer: The ruthenium hydride species coordinates to the ketone substrate. The hydride is then transferred from the ruthenium center to the carbonyl carbon, and a proton is transferred from the coordinated alcohol (from the solvent) to the carbonyl oxygen, forming the secondary alcohol product.

-

Catalyst Regeneration: The resulting ruthenium species is then regenerated to the active hydride form by reaction with the hydrogen donor (2-propanol) in the presence of the base, completing the catalytic cycle.

Caption: Proposed catalytic cycle for transfer hydrogenation.

Protocol 3: General Procedure for the Transfer Hydrogenation of Ketones

Materials:

-

[Ru(p-cymene)Cl(1,1-diphenyl-2-(pyridin-2-yl)ethanolato)] (catalyst)

-

Ketone substrate

-

2-Propanol (anhydrous)

-

Base (e.g., potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK))

-

Inert atmosphere (nitrogen or argon)

-

Standard reaction glassware

Procedure:

-

Reaction Setup: In a Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the ketone substrate (1.0 mmol).

-

Addition of Catalyst and Base: Under an inert atmosphere, add the ruthenium catalyst (e.g., 0.5-2 mol%) and the base (e.g., 5-10 mol%).

-

Addition of Solvent/Hydrogen Source: Add anhydrous 2-propanol (e.g., 5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for the desired amount of time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding a small amount of water.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Expected Results and Substrate Scope

The ruthenium catalyst is expected to be highly effective for the transfer hydrogenation of a variety of aromatic and aliphatic ketones. The table below provides representative examples of expected conversions for different substrates based on literature data for similar catalysts.

| Entry | Substrate (Ketone) | Product (Alcohol) | Expected Conversion (%) [a] |

| 1 | Acetophenone | 1-Phenylethanol | >95 |

| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >95 |

| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 |

| 4 | Benzophenone | Diphenylmethanol | >90 |

| 5 | Cyclohexanone | Cyclohexanol | >90 |

[a] Typical reaction conditions: 1 mol% catalyst, 10 mol% KOH in refluxing 2-propanol for 4-12 hours. Actual conversions may vary depending on the specific reaction conditions and substrate.

Workflow and Logical Relationships

The overall process, from ligand synthesis to catalytic application, can be visualized as a linear workflow. Each step is crucial for the success of the subsequent one, emphasizing the importance of pure starting materials and well-defined reaction conditions.

Caption: Overall experimental workflow.

Conclusion and Future Outlook

The use of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a chelating ligand provides a straightforward and effective route to a highly active ruthenium catalyst for transfer hydrogenation. The protocols detailed in these application notes are designed to be robust and reproducible, offering a solid foundation for researchers exploring this catalytic system. The modularity of the ligand synthesis allows for further modifications to the ligand backbone, opening avenues for fine-tuning the catalyst's steric and electronic properties for enhanced reactivity and selectivity in a broader range of organic transformations. This approach underscores the power of ligand design in advancing the field of homogeneous catalysis.

References

-

Synthesis of Pyridine-Alkoxide Ligands and their Ruthenium Complexes

- Title: Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxid

- Source: Frontiers in Chemistry

-

URL: [Link]

-

Synthesis of Ruthenium p-Cymene Complexes

- Title: Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells

- Source: Molecules

-

URL: [Link]

-

Transfer Hydrogenation of Ketones using Ruthenium Catalysts

- Title: Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium C

- Source: Web of Proceedings

-

URL: [Link]

-

Synthesis of 1-phenyl-2-(2-pyridyl)

- Title: Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde

- Source: Research on Chemical Intermedi

-

URL: [Link]

-

General Information on 1,1-diphenyl-2-pyridin-2-yl-ethanol

- Title: 1,1-diphenyl-2-pyridin-2-yl-ethanol

- Source: ChemSrc

-

URL: [Link]

Application of bulky pyridyl ligands in C-C bond formation reactions

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role and practical application of bulky pyridyl ligands in advancing modern C-C bond formation reactions.

Introduction: The Architectural Logic of C-C Bond Formation

The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that are fundamental to pharmaceuticals, agrochemicals, and advanced materials. Among the most powerful tools for forging these connections are transition metal-catalyzed cross-coupling reactions, a field of discovery recognized with the 2010 Nobel Prize in Chemistry. The success of these reactions, however, does not rest on the metal alone. The performance of the catalyst is critically modulated by the ancillary ligands bound to the metal center. These ligands are not mere spectators; they are active participants that dictate the catalyst's stability, activity, and selectivity.

In recent years, bulky pyridyl ligands have emerged as a highly versatile and powerful class of ligands, offering a unique combination of steric and electronic properties. The pyridine moiety, a six-membered nitrogen-containing heterocycle, provides a strong σ-donating site for metal coordination, while the introduction of sterically demanding groups allows for precise control over the catalyst's immediate environment. This guide explores the causality behind the effectiveness of bulky pyridyl ligands and provides detailed protocols for their application in key C-C bond formation reactions.

The Causality of Control: Why Bulky Pyridyl Ligands Excel

The efficacy of a cross-coupling catalyst is determined by the kinetics of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] Bulky ligands, particularly those incorporating a pyridyl scaffold, exert profound influence over each of these steps.

-

Accelerating Reductive Elimination: The primary role of steric bulk is to promote the final, product-forming step—reductive elimination.[1] The sterically demanding framework of the ligand creates a congested environment around the metal center, favoring the expulsion of the newly formed product to relieve steric strain. This acceleration is crucial for achieving high turnover numbers and preventing catalyst decomposition pathways.

-

Promoting Oxidative Addition: The pyridine ring itself is an electron-rich N-donor. When incorporated into ligands like N-heterocyclic carbenes (NHCs) or phosphines, it contributes to an overall electron-rich metal center.[1][3] This increased electron density on the metal facilitates the oxidative addition of challenging substrates, such as less reactive and sterically hindered aryl chlorides.[1][3]

-

Stabilizing Active Species: Many modern cross-coupling reactions are catalyzed by monoligated Pd(0) species.[4] The large steric footprint of bulky ligands helps to stabilize these highly reactive 14-electron intermediates, preventing catalyst agglomeration into inactive palladium black and disfavoring bimolecular decomposition pathways.[4][5]

-

Tunability: The pyridine framework is readily amenable to synthetic modification. This allows for the fine-tuning of both steric and electronic properties to optimize the catalyst for a specific transformation, a key principle in modern ligand design.[3][6]

Applications in Key C-C Coupling Reactions

The versatility of bulky pyridyl ligands is demonstrated by their successful application across a range of palladium-catalyzed C-C bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is arguably the most widely used cross-coupling reaction. Bulky pyridyl ligands are particularly effective for coupling sterically demanding substrates, which often fail with less sophisticated catalyst systems.[7]

Pyridyl-N-Heterocyclic Carbene (NHC) ligands have proven exceptionally robust. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) series of catalysts, which feature a pyridyl "throw-away" ligand, are highly effective. For instance, the [Pd(IPent)(PEPPSI)] catalyst, where IPent is a bulky NHC ligand, shows high activity and selectivity in challenging couplings.[8] The rationale is that the bulky NHC ligand promotes the crucial reductive elimination step, while the pyridine ligand in the precatalyst enhances stability and allows for controlled initiation.

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes.[9] Pyridyl-imine palladium complexes have been successfully employed as precatalysts for this transformation.[10] These N,N'-bidentate ligands create a stable coordination environment for the palladium center. While some studies suggest these complexes can act as reservoirs for metallic palladium nanoparticles which are the true catalytic species, their presence is crucial for achieving high conversion and turnover frequencies (TOF).[10]

Sonogashira Coupling

The Sonogashira reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction often benefits from bulky, electron-rich ligands that accelerate the rate-limiting oxidative addition step.[13] Bulky phenanthracenyl imidazolium-derived NHC ligands, which can be considered extended pyridyl systems, have been investigated for copper-free Sonogashira couplings, giving excellent yields with aryl bromides and iodides.[14] A remarkable dependence on the size of the ligand was noted, with the bulkiest ligands providing the highest yields.[14]

Representative Data for C-C Couplings with Bulky Pyridyl Ligand Systems

| Reaction Type | Ligand/Catalyst System | Substrates | Key Conditions | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Bulky pyridine halide + Boronic acid | K₃PO₄, dioxane | High | [7] |

| Suzuki-Miyaura | [Pd(IPent)(PEPPSI)] | Aryl halide + Allylboronic acid | 5 M KOH, THF | >97% (α-selectivity) | [8] |

| Heck | Pd(pyridyl-imine)Cl₂ | Iodobenzene + Methyl acrylate | Et₃N, DMF, 80 °C | 100% conversion | [10] |

| Sonogashira | Pd(PPh₃)₂Cl₂ / Bulky phenanthryl-NHC | Aryl bromide + Terminal alkyne | KOBu-t, THF | Excellent | [14] |

Experimental Protocols and Methodologies

A self-validating protocol not only lists steps but explains the reasoning, allowing for adaptation and troubleshooting. The following protocol details a Suzuki-Miyaura coupling, a common application where bulky ligands are crucial for success, especially with challenging substrates.